[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Description
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine is a benzylamine derivative featuring a 1,2,4-triazole moiety attached to the para position of the benzene ring via a methylene linker. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol (free base). The compound is often utilized as a versatile scaffold in medicinal chemistry due to the pharmacophoric properties of the 1,2,4-triazole group, which is known to enhance binding affinity in enzyme inhibitors and receptor ligands . The dihydrochloride salt form (C₁₀H₁₄Cl₂N₄, MW: 261.15 g/mol) is commonly employed in research to improve solubility and stability .
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKPILPTOOGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring and phenylmethanamine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with various biological targets, making it useful in the development of diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylmethanamine moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Positional Isomers
The position of the triazole substituent significantly impacts physicochemical and biological properties:
Key Findings :
- The para isomer exhibits optimal steric and electronic properties for interactions with aromatic amino acid residues (e.g., in cytochrome P450 enzymes) .
- The meta isomer shows improved solubility in polar solvents due to reduced symmetry, making it suitable for aqueous-phase reactions .
- The ortho isomer with an N-methyl group demonstrates higher blood-brain barrier penetration, relevant for neuroactive compounds .
Functional Group Modifications
Replacing the primary amine or triazole group alters reactivity and bioactivity:
Key Findings :
- The methanol derivative (C₁₀H₁₁N₃O) is less basic and serves as a precursor for ester-based prodrugs .
- Aniline analogs (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)aniline) exhibit enhanced electrophilicity, favoring coupling reactions in polymer synthesis .
Heterocycle Variations
Substituting 1,2,4-triazole with other heterocycles modulates electronic and steric profiles:
Key Findings :
Biological Activity
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H12N4 and features a triazole ring attached to a phenylmethanamine structure. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylmethanamine moiety can interact with specific receptors or enzymes, modulating various biological pathways .
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. In particular, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi .
Anticancer Activity
A series of related compounds have been synthesized and evaluated for their anticancer properties. For instance, hybrids derived from the triazole structure have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for these compounds ranged from 15.6 to 23.9 µM, indicating promising anticancer activity compared to standard treatments like doxorubicin .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, several compounds were synthesized based on the triazole scaffold. Among them, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
